5-Fluoroindolin-7-amine physical and chemical properties
5-Fluoroindolin-7-amine physical and chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Fluoroindolin-7-amine
Executive Summary
5-Fluoroindolin-7-amine is a highly specialized, fluorinated indoline synthon increasingly utilized in advanced medicinal chemistry and rational drug design. The strategic placement of a fluorine atom at the C5 position and a primary amine at the C7 position provides a unique stereoelectronic profile, making it a critical building block for the synthesis of complex heterocycles, including ureas and quinazolinones. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 5-fluoroindolin-7-amine and its dihydrochloride salt.
Physicochemical Profiling
Accurate physicochemical data is critical for predicting the pharmacokinetic behavior and synthetic viability of small-molecule building blocks. Table 1 summarizes the core properties of 5-fluoroindolin-7-amine.
Table 1: Quantitative Data and Chemical Properties
| Property | Value |
| IUPAC Name | 5-Fluoro-2,3-dihydro-1H-indol-7-amine |
| CAS Number (Free Base) | 194476-44-3[1] |
| CAS Number (Dihydrochloride) | 2306268-35-7[2] |
| Molecular Formula | C8H9FN2[3] |
| Molecular Weight | 152.17 g/mol [3] |
| SMILES String | NC1=CC(F)=CC2=C1NCC2[2] |
| MDL Number | MFCD18808997[3] |
| Hazard Statements | H302, H315, H319, H335[4] |
Chemical Reactivity & Mechanistic Insights
The utility of the 5-fluoroindolin-7-amine scaffold stems from the interplay between its functional groups:
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The Fluorine Effect: The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously donating electron density through resonance (+R). In medicinal chemistry, this substitution is strategically employed to block cytochrome P450-mediated oxidation at the metabolically vulnerable C5 position, thereby increasing the half-life of the resulting drug candidate.
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Amine Reactivity: The C7 primary amine is highly nucleophilic. It serves as an ideal anchor for subsequent functionalization, prominently utilized in urea synthesis (via reaction with isocyanates)[5] and quinazolinone synthesis (via multi-component reactions with 2-carboxy anilines and aldehydes)[6].
Experimental Protocol: Synthesis of 5-Fluoroindolin-7-amine
The synthesis of 5-fluoroindolin-7-amine from 5-fluoro-7-nitroindoline relies on a controlled, zinc-mediated reduction of the nitro group[7].
Synthetic workflow for 5-fluoroindolin-7-amine and its dihydrochloride salt.
Step-by-Step Methodology:
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Reaction Setup: Suspend 5-fluoro-7-nitroindoline (0.10 mole) in 52 mL of 95% ethanol. Add 8 mL of 20% aqueous sodium hydroxide[7].
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Causality: The basic medium prevents the premature protonation of the resulting indoline nitrogen, ensuring the reduction proceeds smoothly while minimizing acid-catalyzed side reactions or polymerization of the indoline core.
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Reduction: Warm the mixture under a nitrogen atmosphere to reflux. Portionwise, add 26 g of zinc dust at a rate that maintains reflux without external heating[7].
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Causality: Zinc dust acts as the primary electron donor. The portionwise addition controls the highly exothermic nature of the nitro-to-amine reduction. The nitrogen atmosphere is critical to prevent the oxidative degradation of the newly formed, electron-rich 7-aminoindoline.
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Completion & Filtration: Monitor the color change from red (nitro species) to light yellow (amino species). Reflux for an additional 1 hour, cool to room temperature, and filter to remove zinc salts. Wash the solid filter cake thoroughly with diethyl ether[7].
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Causality: The colorimetric shift serves as an intrinsic visual validation of reaction progress. Ether washing maximizes the recovery of the lipophilic product from the inorganic zinc matrix.
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Workup: Treat the combined filtrate with 1 g of sodium hydrosulfite (sodium dithionite) and concentrate in vacuo. Extract the aqueous suspension with diethyl ether, wash with saturated NaCl (brine), dry over anhydrous potassium carbonate, and concentrate[7].
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Causality: Sodium hydrosulfite is added as a mild reducing agent to prevent the auto-oxidation of the highly reactive 7-aminoindoline during concentration. Potassium carbonate is chosen as a drying agent over magnesium sulfate to maintain a basic environment, preventing product sequestration.
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Salt Formation (Optional but Recommended): Dissolve the free base in ethanol, cool in an ice bath, and acidify with methanolic hydrogen chloride to precipitate 5-fluoroindolin-7-amine dihydrochloride[7].
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Causality: The dihydrochloride salt (CAS: 2306268-35-7) is significantly more stable against atmospheric oxidation and possesses higher aqueous solubility, making it preferable for long-term storage and subsequent biological assays[2].
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Analytical Validation (Self-Validating Protocol)
To ensure trustworthiness and reproducibility, the synthesized batch must be validated using orthogonal analytical techniques:
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LC-MS Analysis: Confirm the mass of the free base. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 153.1.
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1H NMR Spectroscopy (DMSO-d6): The self-validating marker for successful reduction is the complete disappearance of the highly deshielded nitro-adjacent aromatic protons and the appearance of a broad singlet corresponding to the -NH2 protons (typically around 4.5–5.5 ppm, which will exchange and disappear upon the addition of D2O). Furthermore, the fluorine-proton J-coupling will split the C4 and C6 aromatic protons into distinct doublets of doublets, confirming the structural integrity of the fluorinated core.
Applications in Drug Development
5-Fluoroindolin-7-amine is a versatile intermediate in the pharmaceutical industry. Its primary applications include:
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Kinase Inhibitor Development: The amine group readily participates in urea synthesis, forming robust hydrogen-bond donor/acceptor motifs crucial for binding within the ATP-binding pockets of kinases[5].
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Oncology and CNS Libraries: It is a key reagent in the synthesis of quinazolinone derivatives. By reacting with 2-carboxy anilines and aldehydes, it forms complex polycyclic systems that are frequently screened for anti-cancer and neuroprotective activities[6].
References
- Synthonix. "5-fluoroindolin-7-amine dihydrochloride - [F85536]".
- AiFChem. "194476-44-3 | 5-Fluoroindolin-7-amine".
- Google Patents. "US3679701A - 7-benzoyl indolines".
- AiFChem. "Urea synthesis from two primary or secondary amines - Product Catalog".
- Appchem. "5-Fluoro-2,3-dihydro-1H-indol-7-amine | 194476-44-3 | C8H9FN2".
- AiFChem. "194476-44-3 | 5-Fluoroindolin-7-amine".
- AiFChem. "Quinazolinone Synthesis from a 2-carboxy aniline, a primary amine, and an aldehyde".
Sources
- 1. appchemical.com [appchemical.com]
- 2. Synthonix, Inc > Synthons > 5-fluoroindolin-7-amine dihydrochloride - [F85536] [synthonix.com]
- 3. 194476-44-3 | 5-Fluoroindolin-7-amine - AiFChem [aifchem.com]
- 4. 194476-44-3 | 5-Fluoroindolin-7-amine - AiFChem [aifchem.com]
- 5. Urea synthesis from two primary or secondary amines - Product Catalog - AiFChem [aifchem.com]
- 6. Quinazolinone Synthesis from a 2-carboxy aniline, a primary amine, and an aldehyde - Product Catalog - AiFChem [aifchem.com]
- 7. US3679701A - 7-benzoyl indolines - Google Patents [patents.google.com]
